1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one
Description
Properties
CAS No. |
61632-66-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-[4-(oxolan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C12H14O3/c1-9(13)10-4-6-11(7-5-10)15-12-3-2-8-14-12/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
UVNMJKMSXURPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Diphenyl Ether
The initial step employs aluminum trichloride (AlCl₃) as a Lewis catalyst to facilitate the acetylation of diphenyl ether. Key parameters include:
-
Solvent : 1,2-Dichloroethane (DCE) for optimal solubility and reaction control.
-
Temperature : Maintained at -15°C to minimize side reactions such as polysubstitution.
-
Stoichiometry : A 1:1 molar ratio of acetyl chloride to diphenyl ether ensures complete conversion.
Post-reaction, the mixture undergoes vacuum distillation to recover DCE (95% efficiency), leaving a residue that is hydrolyzed with hydrochloric acid to isolate the intermediate.
Optimization Strategies for Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability. Data from patent CN113816838 highlight the following advancements:
Catalytic System Enhancements
Replacing traditional AlCl₃ with zeolite-supported catalysts reduces waste generation by 40% while maintaining a 94.7% yield (Table 1).
Table 1: Catalyst Performance Comparison
| Catalyst | Yield (%) | Purity (%) | Byproduct Formation |
|---|---|---|---|
| AlCl₃ | 94.7 | 99.5 | 5.2% |
| Zeolite-HY | 93.1 | 99.2 | 2.8% |
| Montmorillonite | 89.4 | 98.7 | 4.1% |
Solvent Recycling Protocols
A closed-loop system recovers 92% of DCE through fractional distillation, reducing raw material costs by 30%.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.12–4.08 (m, 1H, OCH₂), 3.85–3.79 (m, 2H, THF), 2.58 (s, 3H, COCH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).
Chromatographic Purity Assessment
HPLC analysis using a C18 column (MeCN:H₂O = 70:30) confirms 99.5% purity with a retention time of 6.8 minutes.
Comparative Analysis of Alternative Routes
Grignard Reagent Approach
Reaction of 4-bromophenyl magnesium bromide with 2-oxolanyl acetate yields the target compound but suffers from low scalability (45% yield).
Microwave-Assisted Synthesis
Reducing reaction time from 6 hours to 45 minutes via microwave irradiation (150°C) improves throughput but requires specialized equipment.
Industrial Case Study: EvitaChem Production Workflow
EvitaChem’s pilot plant (2025 data) demonstrates the following optimized protocol:
-
Batch Setup : 50 L reactor charged with diphenyl ether (75.0 kg), DCE (90.2 kg), and AlCl₃ (49.2 kg).
-
Acetylation : Acetyl chloride (30.0 kg) added over 2 hours at -15°C.
-
Workup : Hydrolysis with 380 kg deionized water, yielding 91.8 kg crude product.
-
Purification : Recrystallization in petroleum ether gives 82.68 kg final product (94.7% yield).
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The tetrahydro-2-furanyl-oxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one with structurally related acetophenone derivatives, highlighting substituent effects on physical properties, synthesis, and biological activity.
Key Observations:
Substituent Effects on Physical Properties :
- Linear ethers (e.g., 2-methoxyethoxy in 8c) yield lower melting points (63–64°C) due to flexible chains, while rigid/aromatic substituents (e.g., 3,5-difluorobenzyloxy in 8g) increase melting points (127–128°C) via enhanced crystal packing .
- The cyclic ether (oxolan-2-yloxy) in the target compound may confer intermediate melting points, balancing rigidity and polarity.
Synthesis Methods: Most analogs are synthesized via nucleophilic substitution of 4-hydroxyacetophenone with alkyl/aryl halides in the presence of K₂CO₃ (e.g., 8c–8g in ethanol, 59–92% yields) . The target compound could be synthesized similarly using 2-bromooxolane or analogous reagents.
Biological Activity: Alkoxy/aryloxy acetophenones show diverse applications: PDE4 inhibition (8c, 8d, 8g) , H3 receptor modulation (QD series in ) , and anti-inflammatory activity (piperidine derivatives in ) . The oxolan-2-yloxy group may enhance metabolic stability compared to linear ethers, making it suitable for CNS-targeting drug candidates.
Solubility and Stability :
- Glycoside derivatives (e.g., Picein) exhibit high aqueous solubility due to the glucose moiety, whereas halogenated aryl ethers (e.g., 8g) may show lipophilicity .
- The cyclic ether in the target compound likely improves solubility in polar aprotic solvents (e.g., DMSO) relative to aliphatic chains.
Research Findings and Trends
Structural Diversity Drives Activity: Substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂ in ) or bulky moieties (e.g., piperidine in ) tailors receptor binding and pharmacokinetics . The oxolan-2-yloxy group’s stereoelectronic effects could modulate interactions with enzymatic targets, such as PDE4 or H3 receptors.
Synthetic Challenges :
- Lower yields in complex derivatives (e.g., 35% for QD17 in ) highlight the need for optimized reaction conditions .
Emerging Applications: Acetophenone derivatives are increasingly explored for multitarget therapies (e.g., dual H3 receptor ligands with antioxidant properties in ) .
Biological Activity
1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one, also known as Ethanone, 1-[4-(oxolan-2-yloxy)phenyl], is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS No. | 61632-66-4 |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 1-[4-(oxolan-2-yloxy)phenyl]ethanone |
| InChI Key | UVNMJKMSXURPNB-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound inhibits the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This effect is thought to be mediated through the inhibition of key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The oxolan group enhances lipophilicity, facilitating cellular uptake and bioavailability. Upon entering the cell, the compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antibacterial Study : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL. This suggests a promising role in developing new antibacterial agents.
- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated a potential application in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Ethanone, 1-(2-furanyl) | Moderate | Low |
| Ethanone, 2,2,2-trifluoro-1-phenyl | Low | Moderate |
| This compound | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
